![molecular formula C15H16N2O3S B4718201 N-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4718201.png)
N-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide
Overview
Description
N-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide, also known as MS-275 or entinostat, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and autoimmune diseases.
Mechanism of Action
Target of Action
A structurally similar compound, defactinib, is known to inhibit ptk2, also known as focal adhesion kinase (fak), pyk2, and melk . These proteins play crucial roles in cellular signaling, growth, and survival.
Mode of Action
If it acts similarly to Defactinib, it may bind to its target proteins and inhibit their activity, leading to changes in cellular signaling pathways .
Biochemical Pathways
If its action is similar to defactinib, it could impact pathways related to cell growth, survival, and migration .
Result of Action
If it acts similarly to Defactinib, it could potentially inhibit cell growth and proliferation .
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide in lab experiments is its specificity for HDAC enzymes, which allows for precise modulation of gene expression. Additionally, N-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for clinical use. However, one limitation of using N-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide in lab experiments is its relatively high cost, which may limit its widespread use.
Future Directions
There are several future directions for research on N-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of N-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide. Another area of research is the investigation of the role of N-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide in epigenetic regulation and its potential applications in gene therapy. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for N-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide in various diseases.
Scientific Research Applications
N-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and autoimmune diseases. In cancer, N-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In neurological disorders, N-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Huntington's disease. In autoimmune diseases, N-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide has been shown to reduce inflammation and prevent autoimmune responses.
properties
IUPAC Name |
3-(methanesulfonamido)-N-methyl-N-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-17(14-9-4-3-5-10-14)15(18)12-7-6-8-13(11-12)16-21(2,19)20/h3-11,16H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJKMDYJMCHFPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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